2alpha-Hydroxytirotundin
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Overview
Description
2alpha-Hydroxytirotundin is a natural product found in Tithonia diversifolia with data available.
Scientific Research Applications
Cancer Chemopreventive Potential
2alpha-Hydroxytirotundin, identified from Tithonia diversifolia, has been evaluated for its potential as a cancer chemopreventive agent. This evaluation was based on its antiproliferative activity in human colon cancer cells and its ability to induce cellular differentiation in human promyelocytic leukemia (HL-60) cells. The compound, along with other sesquiterpenoids, was also tested for its capacity to inhibit preneoplastic lesion formation in a mouse mammary organ culture assay, indicating its potential role in cancer chemoprevention (Jian-Qiao Gu et al., 2002).
Biological Activities and Structural Analysis
Further research into 2alpha-substituted analogues of 1alpha,25-dihydroxyvitamin D3, which includes compounds like this compound, has revealed their significant biological activities. These activities include their potency in inducing differentiation in HL-60 cells, a measure of their therapeutic potential in treatments involving cellular differentiation. The synthesis and biological evaluation of these compounds have provided insights into their mechanism of action and potential therapeutic applications (Y. Suhara et al., 2001).
Properties
Molecular Formula |
C19H28O7 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(1R,2S,4R,8S,9R,11R,13R)-1,13-dihydroxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H28O7/c1-9(2)16(21)25-13-7-18(5)8-14(20)19(23,26-18)10(3)6-12-15(13)11(4)17(22)24-12/h9-10,12-15,20,23H,4,6-8H2,1-3,5H3/t10-,12+,13+,14+,15-,18-,19+/m0/s1 |
InChI Key |
UFLGQPOBCWRADC-UJALFQOCSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@@H](C[C@]3(C[C@H]([C@@]1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(CC3(CC(C1(O3)O)O)C)OC(=O)C(C)C)C(=C)C(=O)O2 |
Synonyms |
2-hydroxytirotundin 2alpha-hydroxytirotundin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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